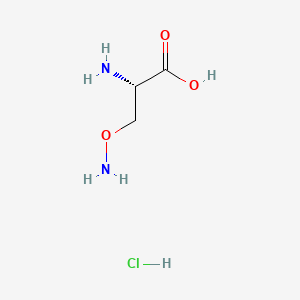
(2S)-2-amino-3-(aminooxy)propanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-3-(aminooxy)propanoic acid hydrochloride is a compound of interest in various scientific fields due to its unique chemical structure and properties. It is an amino acid derivative with an aminooxy functional group, making it a valuable reagent in biochemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(aminooxy)propanoic acid hydrochloride typically involves the reaction of serine with hydroxylamine hydrochloride under acidic conditions. The process includes the following steps:
Protection of the amino group: The amino group of serine is protected using a suitable protecting group such as tert-butyloxycarbonyl (Boc).
Reaction with hydroxylamine: The protected serine is then reacted with hydroxylamine hydrochloride in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the aminooxy derivative.
Deprotection: The protecting group is removed under acidic conditions to yield (2S)-2-amino-3-(aminooxy)propanoic acid.
Formation of hydrochloride salt: The final product is obtained by treating the aminooxy acid with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-(aminooxy)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso derivatives.
Reduction: The compound can be reduced to form hydroxylamine derivatives.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Hydroxylamine derivatives.
Substitution: Various substituted aminooxy compounds.
Scientific Research Applications
(2S)-2-amino-3-(aminooxy)propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oxime ethers and other nitrogen-containing compounds.
Biology: The compound is used in enzyme inhibition studies and as a probe for studying protein-ligand interactions.
Industry: The compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-(aminooxy)propanoic acid hydrochloride involves its interaction with specific molecular targets:
Enzyme Inhibition: The aminooxy group can form covalent bonds with the active sites of enzymes, inhibiting their activity.
Molecular Pathways: The compound can interfere with metabolic pathways by inhibiting key enzymes, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-3-(hydroxy)propanoic acid:
(2S)-2-amino-3-(mercapto)propanoic acid:
(2S)-2-amino-3-(carboxy)propanoic acid:
Uniqueness
The presence of the aminooxy group in (2S)-2-amino-3-(aminooxy)propanoic acid hydrochloride makes it unique compared to other amino acids. This functional group imparts distinct reactivity, allowing the compound to participate in specific chemical reactions and interact with biological targets in ways that other amino acids cannot.
Properties
Molecular Formula |
C3H9ClN2O3 |
|---|---|
Molecular Weight |
156.57 g/mol |
IUPAC Name |
(2S)-2-amino-3-aminooxypropanoic acid;hydrochloride |
InChI |
InChI=1S/C3H8N2O3.ClH/c4-2(1-8-5)3(6)7;/h2H,1,4-5H2,(H,6,7);1H/t2-;/m0./s1 |
InChI Key |
ZHNYJDDZPCIZQD-DKWTVANSSA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)N)ON.Cl |
Canonical SMILES |
C(C(C(=O)O)N)ON.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















